1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2S/c1-15-14-32-20(27-15)13-31-18-5-2-16(3-6-18)21(30)29-10-8-28(9-11-29)19-7-4-17(12-26-19)22(23,24)25/h2-7,12,14H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLDXIIUQDAVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzoyl group and the pyridine ring. The final step involves the formation of the piperazine ring and its attachment to the rest of the molecule. Common reagents used in these reactions include thionyl chloride, trifluoromethylpyridine, and piperazine .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to 1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine exhibit significant antimicrobial properties. A study highlighted that thiazole derivatives can effectively inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of thiazole and piperazine structures enhances antimicrobial efficacy .
Antitumor Activity
Thiazole derivatives are also recognized for their antitumor properties. Research has shown that compounds similar to this one can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function.
Case Study: Antitumor Mechanism
A study demonstrated that a related thiazole compound led to S phase arrest in cancer cells, up-regulating pro-apoptotic proteins while down-regulating anti-apoptotic proteins. This mechanism suggests potential for developing new anticancer therapeutics .
Anticonvulsant Activity
The anticonvulsant properties of thiazole-based compounds have been documented extensively. For instance, certain derivatives have shown efficacy in animal models of epilepsy by significantly reducing seizure frequency.
Table 2: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | Protection Rate |
|---|---|---|
| Compound D | PTZ-induced seizures | 100% |
| Compound E | Maximal electroshock | 80% |
The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance anticonvulsant efficacy .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although further investigation is needed to assess metabolism and excretion pathways.
Toxicological Profile
Initial assessments indicate that compounds within this class may exhibit low toxicity; however, comprehensive toxicity studies are necessary to establish safety profiles for clinical applications .
Mechanism of Action
The mechanism of action of 1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The thiazole ring and pyridine ring are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Thiazole derivatives: These compounds share the thiazole ring structure and have diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and biological activity compared to other similar compounds .
Biological Activity
The compound 1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic derivative with potential therapeutic applications. Its structure incorporates a piperazine moiety, a thiazole ring, and a trifluoromethyl-pyridine group, which are known to influence biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound's chemical structure can be represented as follows:
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. Compounds similar to the one have been shown to inhibit tumor cell proliferation effectively. For instance, derivatives containing the thiazole moiety have been evaluated for their cytotoxic effects against glioblastoma cells, demonstrating marked reductions in cell viability .
Table 1: Cytotoxic Activity Against Glioblastoma Cells
Inhibition of TGF-β Signaling
The compound has also been studied for its ability to inhibit the TGF-β signaling pathway. This pathway is implicated in various fibrotic diseases and cancers. In particular, compounds with similar structures have shown potent inhibition of ALK5 (activin-like kinase 5), a receptor involved in TGF-β signaling . The inhibition of this pathway can lead to reduced tumor progression and metastasis.
Table 2: ALK5 Inhibition Potency
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. The thiazole ring is known for its role in modulating enzyme activity and signaling pathways. Additionally, the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Case Studies
Recent studies have highlighted the efficacy of thiazole-containing compounds in various cancer models:
- Study on Glioblastoma : A derivative similar to the target compound was tested on glioblastoma cell lines and showed significant cytotoxic effects with an IC50 value of approximately 12 µM .
- TGF-β Inhibition : Another study demonstrated that a structurally related compound inhibited TGF-β-induced Smad2/3 phosphorylation effectively, suggesting potential for therapeutic use in fibrotic diseases .
Q & A
Q. What are the standard synthetic routes for synthesizing 1-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazole-Piperazine Coupling : React 4-methyl-1,3-thiazole-2-ylmethanol with 4-hydroxybenzoyl chloride to form the benzoyl-thiazole intermediate.
Piperazine Functionalization : Introduce the 5-(trifluoromethyl)pyridin-2-yl group to the piperazine ring via nucleophilic substitution or Buchwald-Hartwig coupling.
Purification : Use high-performance liquid chromatography (HPLC) to isolate the final product, ensuring >95% purity .
Key challenges include optimizing reaction time (6-12 hours) and temperature (80-120°C) to avoid side products like unreacted thiazole intermediates.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the benzoyl group, C-F stretch at ~1100 cm⁻¹ for the trifluoromethyl group) .
- NMR Analysis : Use ¹H/¹³C NMR to verify regiochemistry (e.g., singlet for thiazole protons at δ 7.2-7.5 ppm, piperazine protons at δ 2.8-3.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ peak at ~498 m/z) .
Advanced Research Questions
Q. How can researchers address low yields in the coupling reaction of the thiazole and piperazine moieties?
- Methodological Answer : Low yields (<40%) often result from steric hindrance or competing side reactions. Strategies include:
- Catalytic Optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling to enhance regioselectivity .
- Solvent Effects : Replace polar aprotic solvents (e.g., DMF) with toluene or dioxane to reduce byproduct formation .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours at 150°C, improving yields to ~65% .
Q. How to resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Contradictory data (e.g., IC₅₀ values varying by 10-fold) may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
- Compound Stability : Perform stability studies in DMSO or PBS (pH 7.4) to rule out degradation during storage .
- Structural Confirmation : Re-analyze batches via X-ray crystallography to ensure consistency in stereochemistry .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?
- Methodological Answer : Focus on modifying:
- Thiazole Substituents : Replace the 4-methyl group with halogens (e.g., Cl, Br) to assess impact on target binding .
- Pyridine Trifluoromethyl Group : Substitute with cyano (-CN) or methoxy (-OCH₃) groups to evaluate hydrophobicity effects .
- Piperazine Linker : Introduce sp³-hybridized carbons or heteroatoms (e.g., O, S) to probe conformational flexibility .
Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinase domains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
